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Compound of Interest

Compound Name: Acetylisodurene

Cat. No.: B15380558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acetylisodurene, also known as 2',4',6'-trimethylacetophenone, is an aromatic ketone with the

CAS registry number 1667-01-2. This technical guide provides a comprehensive overview of its

physicochemical properties, experimental protocols for its synthesis, and spectroscopic data for

its characterization. Furthermore, this guide explores the potential relevance of the

acetophenone scaffold in drug discovery and outlines a hypothetical workflow for the in silico

screening of acetylisodurene derivatives, a valuable approach for modern drug development

professionals.

Physicochemical Properties
The fundamental physicochemical properties of Acetylisodurene are summarized in the table

below, providing a quick reference for laboratory use.
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Property Value Reference

CAS Number 1667-01-2 [1]

Molecular Formula C₁₁H₁₄O [1]

Molecular Weight 162.23 g/mol [1]

Appearance
Clear colorless to pale yellow

liquid
[1]

Boiling Point 235-236 °C (at 760 mmHg) [1]

Density 0.975 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.517 [1]

Flash Point > 110 °C (> 230 °F) [2]

Solubility
Insoluble in water; soluble in

alcohol and perfume materials.
[1]

Experimental Protocols
Synthesis of Acetylisodurene via Friedel-Crafts
Acylation
The most common method for the synthesis of Acetylisodurene is the Friedel-Crafts acylation

of isodurene (1,2,3,5-tetramethylbenzene). However, a well-documented procedure utilizes the

more readily available mesitylene (1,3,5-trimethylbenzene) which results in the same product

due to the symmetry of the starting material.

Reaction:
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Caption: Friedel-Crafts Acylation for Acetylisodurene Synthesis.

Materials:

Mesitylene (25 g)

Carbon disulfide (75 g)

Acetyl chloride (30 g, freshly distilled)

Anhydrous aluminum chloride (33 g, finely powdered, freshly prepared)

Ice

Concentrated hydrochloric acid (10 ml)

Benzene

Dilute sodium hydroxide solution

Calcium chloride

Procedure:

In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon

disulfide, and 30 g of freshly distilled acetyl chloride.
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Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture.

After the addition is complete, warm the mixture on a water bath for 15 minutes.

Pour the reaction mixture onto ice and add 10 ml of concentrated hydrochloric acid.

Perform steam distillation until no more oily droplets are observed in the distillate.

Extract the distillate with benzene.

Wash the benzene extract with dilute sodium hydroxide solution and then with water.

Dry the benzene extract over calcium chloride.

Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).

Purification
The primary purification method is fractional distillation as described in the synthesis protocol.

For removal of acidic impurities, washing the organic extract with a dilute base is crucial. Steam

distillation is employed to separate the product from the non-volatile reaction residue.

Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of Acetylisodurene is characterized by distinct signals

corresponding to the aromatic protons and the methyl groups.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 s 2H Aromatic protons

~2.4 s 3H
Acetyl (COCH₃)

protons

~2.2 s 9H
Aromatic methyl (Ar-

CH₃) protons

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and

instrument.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~205 Carbonyl carbon (C=O)

~138
Quaternary aromatic carbons attached to methyl

groups

~135
Quaternary aromatic carbon attached to the

acetyl group

~128 Aromatic CH carbons

~30 Acetyl methyl carbon (COCH₃)

~21 Aromatic methyl carbons (Ar-CH₃)

Note: Predicted chemical shifts from various sources.[3][4]

Infrared (IR) Spectroscopy
The IR spectrum of Acetylisodurene will show characteristic absorption bands for its

functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Strong C-H stretch (aliphatic)

~1685 Strong C=O stretch (aromatic ketone)

~1600, ~1450 Medium-Strong C=C stretch (aromatic ring)

Note: Approximate values based on typical IR absorption ranges for aromatic ketones.[5]

Mass Spectrometry
The mass spectrum of Acetylisodurene will exhibit a molecular ion peak (M⁺) and

characteristic fragmentation patterns.

m/z Interpretation

162 Molecular ion (M⁺)

147 Loss of a methyl group ([M-CH₃]⁺)

119 Loss of an acetyl group ([M-COCH₃]⁺)

91
Tropylium ion ([C₇H₇]⁺) - a common fragment for

alkylbenzenes

Note: Predicted fragmentation pattern based on the structure.

Relevance in Drug Development
While Acetylisodurene itself is not a known therapeutic agent, the acetophenone scaffold is a

common motif in a variety of pharmacologically active molecules.[6][7] Substituted

acetophenones have been investigated for a wide range of biological activities, including anti-

inflammatory, antimicrobial, and anticancer properties.[8][9] Therefore, derivatives of

Acetylisodurene represent a potential, unexplored area for drug discovery.

Hypothetical In Silico Screening Workflow for
Acetylisodurene Derivatives
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Given the interest in substituted acetophenones in medicinal chemistry, a modern approach to

exploring the potential of Acetylisodurene is through in silico drug discovery methods.[10][11]

The following workflow outlines a hypothetical screening process for virtual derivatives of

Acetylisodurene.
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Caption: A hypothetical in silico workflow for the discovery of bioactive Acetylisodurene
derivatives.

Workflow Description:

Library Generation: A virtual library of compounds is created by computationally adding a

variety of functional groups to the Acetylisodurene scaffold.

Screening and Filtering: This virtual library is then filtered based on predicted

pharmacokinetic properties (ADMET) and drug-likeness rules to remove compounds with

unfavorable characteristics.[12]

Target Interaction: The remaining compounds are subjected to molecular docking simulations

against a specific biological target (e.g., an enzyme or receptor implicated in a disease). This

predicts the binding mode and affinity of each compound.

Prioritization: Based on the docking scores and predicted properties, a small number of "hit"

compounds are prioritized for actual chemical synthesis and subsequent in vitro biological

testing.

This in silico approach allows for the rapid and cost-effective exploration of the chemical space

around the Acetylisodurene core, potentially identifying novel drug candidates.

Safety and Handling
Acetylisodurene is a combustible liquid and should be stored in a cool, dry, and well-ventilated

area in tightly sealed containers. Standard personal protective equipment, including safety

glasses and gloves, should be worn when handling this chemical. For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
This technical guide has provided a detailed overview of the properties, synthesis, and

characterization of Acetylisodurene (CAS 1667-01-2). While its direct application in drug

development is not established, the acetophenone scaffold is of significant interest to medicinal

chemists. The outlined hypothetical in silico workflow demonstrates a modern approach to

leveraging this chemical entity for the potential discovery of novel therapeutic agents. This
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guide serves as a valuable resource for researchers and professionals in the chemical and

pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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